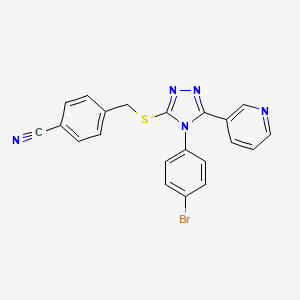

![molecular formula C25H20F3N3O3S B12015168 Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate CAS No. 618074-66-1](/img/structure/B12015168.png)

Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a pyridine ring, a benzoate ester, and various functional groups such as cyano, methyl, and trifluoromethyl

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-4-[({[3-Cyano-6-(4-methylphenyl)-4-(trifluormethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoat umfasst typischerweise mehrere Schritte:

Bildung des Pyridinrings: Der Pyridinring kann durch eine Reihe von Reaktionen ausgehend von einfachen aromatischen Verbindungen synthetisiert werden. Ein gängiges Verfahren ist die Hantzsch-Pyridinsynthese, bei der ein Aldehyd, ein β-Ketoester und Ammoniak kondensiert werden.

Einführung funktioneller Gruppen: Die Cyano-, Methyl- und Trifluormethylgruppen werden durch verschiedene Substitutionsreaktionen eingeführt. Beispielsweise kann die Cyano-Gruppe über eine nucleophile Substitutionsreaktion mit einer geeigneten Cyanidquelle hinzugefügt werden.

Bildung der Sulfanyl-Verknüpfung: Die Sulfanylgruppe wird durch Reaktion des Pyridinderivats mit einer Thiolverbindung unter geeigneten Bedingungen eingeführt.

Acetylierung und Veresterung: Die letzten Schritte umfassen die Acetylierung der Aminogruppe und die Veresterung zur Bildung des Benzoatesters.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-4-[({[3-Cyano-6-(4-methylphenyl)-4-(trifluormethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Cyanogruppe angreifen und diese in ein Amin umwandeln.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung.

Substitution: Halogenierungsmittel, Nitrierungsmittel oder Alkylierungsmittel können je nach gewünschter Substitution verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion der Cyanogruppe ein Amin-Derivat erzeugen würde.

Wissenschaftliche Forschungsanwendungen

Ethyl-4-[({[3-Cyano-6-(4-methylphenyl)-4-(trifluormethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung kann in Studien zur Enzyminhibition oder als Ligand in Rezeptorbindungstests verwendet werden.

Industrie: Es kann bei der Herstellung von Spezialchemikalien oder als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den Ethyl-4-[({[3-Cyano-6-(4-methylphenyl)-4-(trifluormethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoat seine Wirkung entfaltet, hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität hemmen oder modulieren. Die beteiligten molekularen Ziele und Pfade müssten durch experimentelle Studien, wie z. B. Bindungstests oder Aktivitätsmessungen, ermittelt werden.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism by which Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or activity measurements.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethyl-4-({[3-Amino-6-(4-methoxyphenyl)-4-(trifluormethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoat

- Methyl-4-[6-Hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluormethyl)hexahydro-4-pyrimidinyl]benzoat

Einzigartigkeit

Ethyl-4-[({[3-Cyano-6-(4-methylphenyl)-4-(trifluormethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig. Insbesondere das Vorhandensein der Trifluormethylgruppe kann seine chemischen Eigenschaften und seine biologische Aktivität erheblich beeinflussen, was es von anderen ähnlichen Verbindungen unterscheidet.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von Ethyl-4-[({[3-Cyano-6-(4-methylphenyl)-4-(trifluormethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoat, einschließlich seiner Synthese, Reaktionen, Anwendungen und Vergleiche mit ähnlichen Verbindungen.

Eigenschaften

CAS-Nummer |

618074-66-1 |

|---|---|

Molekularformel |

C25H20F3N3O3S |

Molekulargewicht |

499.5 g/mol |

IUPAC-Name |

ethyl 4-[[2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate |

InChI |

InChI=1S/C25H20F3N3O3S/c1-3-34-24(33)17-8-10-18(11-9-17)30-22(32)14-35-23-19(13-29)20(25(26,27)28)12-21(31-23)16-6-4-15(2)5-7-16/h4-12H,3,14H2,1-2H3,(H,30,32) |

InChI-Schlüssel |

NILZRMIHPPCODR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C(F)(F)F)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)

![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)

![[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015118.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)

![N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12015149.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015154.png)

![N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015159.png)

![N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12015163.png)